REACTION_CXSMILES
|
[CH:1]([N:14]1[CH2:17][CH:16]([C:18](O)=[O:19])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.C(Cl)(=O)OCC>O1CCCC1>[CH:1]([N:14]1[CH2:17][CH:16]([CH2:18][OH:19])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)C(=O)O
|
Name
|
|
Quantity
|
1.96 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-methanol bath under a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the residue was washed with tetrahydrofuran (30 ml)
|
Type
|
ADDITION
|
Details
|
The filtrate was added dropwise to a solution of an aqueous (15 ml) solution of sodium borohydride (1.33 g)
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice water bath over 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature
|
Type
|
ADDITION
|
Details
|
1N hydrochloric acid (35 ml) was gradually added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
a 1N aqueous solution of sodium hydroxide (35 ml) was added
|
Type
|
EXTRACTION
|
Details
|
This was extracted with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was dried under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.59 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |